HbF inducer-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-acetyl-2-azaspiro[3.3]heptan-6-yl)-3-phenyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-12(22)21-10-18(11-21)8-14(9-18)19-17(23)16-7-15(20-24-16)13-5-3-2-4-6-13/h2-7,14H,8-11H2,1H3,(H,19,23) |
InChI Key |
IUWTWZMRWOKWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(C1)CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Molecular Mechanisms of Hbf Inducer Mediated Gamma Globin Gene Activation
Intracellular Signaling Cascades Implicated in HbF Induction
Hypoxia-Inducible Factor 1 Alpha (HIF1α) Pathway and Stress Erythropoiesis
The Hypoxia-Inducible Factor 1 alpha (HIF1α) pathway is a critical cellular signaling cascade that responds to low oxygen levels (hypoxia). Under hypoxic conditions, HIF1α stabilization leads to the activation of genes that promote adaptation, including those involved in erythropoiesis, the production of red blood cells. Conditions that induce stress erythropoiesis, such as anemia or hypoxia, are known to elevate HbF levels.
Recent studies have elucidated a direct link between the HIF pathway and the reactivation of γ-globin expression. In states of low oxygen, HIF1α accumulates and, in concert with its binding partner HIF1β, can bind to regulatory elements in the β-globin locus. This binding can initiate a cascade of events leading to the transcriptional activation of the γ-globin genes. While this pathway is a recognized mechanism for HbF induction, there is currently no specific published research detailing the interaction of HbF inducer-1 with the HIF1α pathway.
Preclinical Evaluation Methodologies for Chemical Hbf Inducers
In Vitro Cellular Models for HbF Induction Research
A variety of in vitro cellular systems are employed for the initial screening and characterization of potential HbF inducers. These models provide a controlled environment to assess the efficacy and mechanisms of action of different compounds.
Established Erythroid Cell Lines (e.g., K562, GM979)
Human erythroleukemia cell lines, such as K562 and KU812, are extensively used for the preliminary screening of new HbF inducers. frontiersin.orgrsc.org The K562 cell line, in particular, is a valuable model because it synthesizes low levels of hemoglobin when untreated but significantly increases the expression of embryonic and fetal globins after being treated with inducing agents. mdpi.comoup.com This characteristic allows researchers to identify compounds that can trigger erythroid differentiation and γ-globin gene expression. rsc.orgoup.com For instance, studies have utilized K562 cells to demonstrate the HbF-inducing capabilities of various natural and synthetic compounds, including extracts from Adhatoda vasica and cinchona alkaloids like cinchonidine (B190817) and quinidine. rsc.orgnih.gov
The GM979 cell line is another model used in HbF induction research. nih.gov These cell lines, while useful for initial high-throughput screening, are considered a poor substitute for normal erythroid cells and may not be the most suitable systems for studying the nuances of hemoglobin switching and regulation. biorxiv.org
Primary Human Hematopoietic Stem and Progenitor Cells (CD34+ HSPCs)
The most clinically relevant in vitro models involve the use of primary human hematopoietic stem and progenitor cells (HSPCs), specifically CD34+ cells. frontiersin.org These cells can be isolated from various sources, including bone marrow, peripheral blood, and umbilical cord blood, and can be differentiated into erythroid precursors in culture. plos.orgnih.gov CD34+ cells derived from both healthy donors and patients with hemoglobinopathies are used to confirm the efficacy of potential HbF inducers. mdpi.complos.orgmdpi.com
Studies have demonstrated that treating CD34+ derived erythroid precursors with compounds like acyclovir (B1169) can increase γ-globin gene expression and HbF synthesis. mdpi.com Similarly, the HbF-inducing effects of novel compounds like pomalidomide (B1683931) and avadomide (B1662804) have been validated in CD34+ HSPCs. biorxiv.orgplos.org Genome editing techniques in CD34+ cells from sickle cell disease patients have also shown robust HbF induction. gcs-web.com
Reporter Gene Systems for Gamma-Globin Expression (e.g., Luciferase, HiBiT-tagged HBG1)
To facilitate high-throughput screening of chemical libraries, various reporter gene systems have been developed. These systems typically involve linking the promoter of the γ-globin gene to a reporter gene, such as luciferase or a fluorescent protein. mdpi.comnih.gov This allows for a rapid and sensitive measurement of γ-globin promoter activity.
One such system uses a dual-luciferase reporter construct where the firefly luciferase gene is controlled by the γ-globin promoter and the Renilla luciferase gene is controlled by the β-globin promoter. nih.gov This allows for the specific identification of compounds that selectively induce γ-globin expression. nih.gov More recently, a novel reporter cell line was created by tagging the endogenous γ-globin gene (HBG1) with a bioluminescent HiBiT peptide in HUDEP-2 cells. nih.govbiorxiv.org This endogenously tagged system provides a highly specific and sensitive assay for screening HbF activators in a native chromatin context. nih.gov This platform has been used to screen thousands of compounds and identify novel HbF inducers. biorxiv.orgplos.org
In Vivo Animal Models for Preclinical HbF Inducer Research
Following promising in vitro results, candidate HbF inducers are evaluated in vivo using animal models. These models are crucial for assessing the systemic effects, efficacy, and potential toxicity of the compounds before they can be considered for human clinical trials. mdpi.complos.org
Humanized Transgenic Mouse Models (e.g., Beta-YAC Mice, Townes SCD Mice)
Humanized transgenic mouse models that carry human globin genes are the cornerstone of in vivo preclinical research for HbF inducers. mdpi.complos.org The β-YAC (yeast artificial chromosome) transgenic mouse model contains the entire human β-globin locus and is frequently used to assess the ability of compounds to induce human γ-globin expression. frontiersin.orgplos.org Studies have shown that treatment of β-YAC mice with various compounds, including tranylcypromine, cilostazol, and extracts of Adhatoda vasica, leads to a significant increase in HbF levels. frontiersin.orgmdpi.compnas.org
The Townes sickle cell disease (SCD) mouse model is another critical tool. plos.orgjscimedcentral.com In this model, the mouse α- and β-globin genes are replaced with the human α-globin gene and the human β-globin gene carrying the sickle cell mutation (βS). nih.govplos.org These mice exhibit the key pathological features of human SCD. plos.orgplos.org The Townes SCD model has been instrumental in evaluating the in vivo efficacy of numerous HbF inducers, including pomalidomide, salubrinal, and the DNMT1 inhibitor GSK3482364. jscimedcentral.comnih.govplos.org These studies have demonstrated that increasing HbF levels in these mice can ameliorate the hematological defects associated with SCD. nih.govpnas.org
Below is a table summarizing the findings for various compounds in preclinical models.
| Compound/Agent | In Vitro Model(s) | In Vivo Model(s) | Key Findings |
| Tranylcypromine | Primary human erythroid cells | β-YAC mice | Inhibits LSD1, enhances HbF synthesis. mdpi.com |
| Cilostazol | K562 cells | β-YAC mice | Upregulates γ-globin mRNA and increases F-cells. mdpi.com |
| Adhatoda vasica | K562 cells | β-YAC mice | Induces γ-globin gene expression and HbF production. frontiersin.orgnih.gov |
| Pomalidomide | HUDEP-2, CD34+ HSPCs | Townes SCD mice | Induces HbF expression by downregulating transcriptional repressors. plos.orgjscimedcentral.com |
| Salubrinal (SAL) | Sickle erythroid progenitors | Townes SCD mice | Increases F-cells and decreases sickled erythrocytes. plos.org |
| GSK3482364 | Cultured human EPCs | Townes SCD mice | A DNMT1 inhibitor that increases HbF levels. nih.govhaematologica.org |
| Decitabine | MEL reporter cells | Townes SCD mice | DNMT1 inhibitor that promotes γ-globin expression. ashpublications.orgnih.gov |
| CT-101 | Not specified | β-YAC, Townes SCD mice | A histone deacetylase inhibitor that activates γ-globin transcription. plos.org |
| AN-233 | Sickle erythroid cells | β-YAC, Townes SCD mice | Oral prodrug of butyric acid that activates γ-globin expression. ashpublications.org |
| Acyclovir (ACV) | CD34+-derived erythroid precursors | β-YAC mice | Upregulates GATA-1 and downregulates BCL11A and SOX6. mdpi.com |
| Tenofovir disoproxil fumarate (B1241708) (TDF) | K562 cells | β-YAC mice | Increased γ-globin mRNA and HbF expression. mdpi.com |
| MIR29B | KU812, normal CD34+ cells | Townes SCD mice | Reduces MYB expression, leading to HbF induction. nih.gov |
Non-Human Primate Models (e.g., Baboons)
Non-human primate models, particularly baboons (Papio anubis), are highly valued in the preclinical evaluation of fetal hemoglobin (HbF) inducers due to their close phylogenetic relationship to humans and the similar developmental regulation of their globin genes. nih.gov These models allow for the in vivo assessment of a compound's ability to reactivate γ-globin synthesis in a physiological context that closely mimics human erythropoiesis. nih.gov Anemic baboons, in particular, have been instrumental in testing various pharmacologic inducers of HbF. nih.gov
To enhance the translational relevance of these models, researchers often induce a state of anemic stress through methods like repeated phlebotomy. nih.gov This mimics the chronic anemia and stress erythropoiesis characteristic of β-hemoglobinopathies in humans, a condition under which some HbF inducers, such as hydroxyurea, are reported to be more effective. nih.gov For instance, in one study, cynomolgus macaques (Macaca fascicularis) were made moderately anemic to stimulate accelerated erythropoiesis and subsequent HbF production before being treated with hydroxyurea. nih.gov
Studies utilizing these primate models have led to the identification and validation of several promising HbF-inducing agents. For example, a lead candidate, Benserazide, demonstrated a greater than 20-fold induction of γ-globin mRNA expression in anemic baboons. nih.gov Another study using a monkey model identified a 3-phenyl-isoxazole derivative that could induce HbF when administered orally. nih.gov This compound was found to downregulate key transcriptional repressors of HbF, namely BCL11A and LRF. nih.gov Furthermore, a non-human primate transplantation model has been established to evaluate hematopoietic stem cell (HSC)-based gene editing strategies aimed at reactivating HbF, providing a platform to test novel therapeutic approaches before clinical translation. nih.gov
Assessment of Gamma-Globin Expression and F-Cell Induction in Vivo
The in vivo assessment of γ-globin expression and the quantification of F-cells (erythrocytes containing detectable levels of HbF) are critical endpoints in the preclinical evaluation of HbF inducers. nih.govtouchoncology.com Various analytical techniques are employed to measure these parameters in animal models and human clinical trials.
Methods for Measuring Gamma-Globin and F-Cells:
| Method | Description | Application |
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. In this context, it is used to measure the percentage of HbF relative to other hemoglobin variants in whole blood. nih.govresearchgate.net | Quantifying the overall level of HbF protein in red blood cells. nih.govresearchgate.net |
| Flow Cytometry | A laser-based technology used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. It is used to count the percentage of F-cells. jci.orgfrontiersin.org | Determining the proportion of red blood cells that are expressing HbF. jci.orgfrontiersin.org |
| Quantitative Real-Time PCR (qRT-PCR) | A laboratory technique of molecular biology based on the polymerase chain reaction (PCR). It is used to amplify and simultaneously detect or quantify a targeted DNA molecule in real-time. It is used to measure the level of γ-globin mRNA. jci.org | Assessing the transcriptional activation of the γ-globin gene. jci.org |
| Immunofluorescence | A technique used for light microscopy with a fluorescence microscope and is used primarily on biological samples. It can be used to visualize HbF within cells. frontiersin.org | Visual confirmation of HbF presence in erythrocytes. frontiersin.org |
Findings from In Vivo Studies:
In a study involving a murine model of sickle cell disease (SCD), oral administration of GSK3482364, a selective DNMT1 inhibitor, led to a 10.3-fold increase in HbF and an 8.4-fold increase in F-cells compared to the vehicle-treated group. nih.govresearchgate.net Similarly, treatment of anemic baboons with Benserazide resulted in a significant increase in γ-globin mRNA and a 3.5-fold increase in the proportion of F-cells in transgenic mice. nih.gov Another study in a monkey model showed that a 3-phenyl-isoxazole derivative could induce HbF in bone marrow cells. nih.gov
It is important to note that the distribution of HbF among F-cells can be heterogeneous. touchoncology.com Measuring the total HbF level or the percentage of F-cells alone may not fully predict the clinical benefit, as the concentration of HbF per F-cell is also a critical factor. touchoncology.com
High-Throughput Screening and Chemogenomic Approaches for Novel Inducer Discovery
The discovery of novel, potent, and safe HbF inducers has been significantly accelerated by the implementation of high-throughput screening (HTS) and chemogenomic strategies. nih.govplos.org These approaches allow for the rapid screening of large and diverse chemical libraries to identify compounds that can activate γ-globin gene expression. nih.gov
High-Throughput Screening (HTS):
HTS platforms for HbF inducer discovery often utilize cell-based reporter assays. mdpi.comashpublications.org In these assays, a reporter gene, such as green fluorescent protein (GFP) or luciferase, is placed under the control of the human γ-globin gene promoter. mdpi.comashpublications.org These engineered cell lines are then exposed to thousands of chemical compounds. An increase in the reporter signal (e.g., fluorescence or luminescence) indicates that a compound has activated the γ-globin promoter. mdpi.com
For example, one HTS campaign adapted a LCR-γ-globin promoter-GFP reporter assay to a robotic system to screen five different chemical libraries. nih.gov This led to the identification of multiple structurally diverse compounds that activated the γ-globin promoter at nanomolar concentrations. nih.gov Another screen of 121,085 compounds using a cell-based assay with a γ-luciferase/β-luciferase reporter identified 232 primary active compounds. ashpublications.orgplos.org
Chemogenomic Approaches:
Chemogenomic screening involves testing libraries of well-annotated compounds with known biological targets or mechanisms of action. plos.orgbiorxiv.org This approach not only identifies active compounds but also provides immediate insights into the potential molecular pathways involved in HbF induction. biorxiv.orgnih.gov
A recent chemogenomic screen of approximately 5,000 clinical and FDA-approved compounds was conducted using a human umbilical-derived erythroid progenitor reporter cell line (HUDEP2_HBG1_HiBiT). plos.orgbiorxiv.orgnih.gov This screen confirmed the activity of known HbF inducers like pomalidomide and decitabine, validating the platform, and also identified novel inducers such as avadomide, autophinib, and triciribine. biorxiv.orgnih.gov Further investigation revealed that pomalidomide and avadomide induce HbF by downregulating transcriptional repressors like BCL11A, ZBTB7A, and IKZF1. nih.gov
Advanced Research Strategies and Emerging Concepts in Hbf Induction
Phenotypic Screening Workflows for HbF-Inducing Compounds
The initial discovery of a molecule like "HbF inducer-1" would likely emerge from a phenotypic screening campaign. plos.org These large-scale experiments are designed to test vast libraries of small molecules to identify those that produce a desired biological effect—in this case, the induction of fetal hemoglobin. biorxiv.orgresearchgate.net
A typical workflow involves several key stages:
Cell-Based Assay Development: The foundation of a successful screen is a robust and sensitive cell-based assay. ku.edu Often, researchers engineer human erythroid progenitor cell lines, such as K562 or HUDEP-2, to contain a reporter gene (e.g., luciferase or Green Fluorescent Protein) under the control of the human γ-globin gene promoter. biorxiv.orgmdpi.com When a compound successfully activates this promoter, the cell produces the reporter protein, generating a measurable signal like light or fluorescence. researchgate.netmdpi.com
High-Throughput Screening (HTS): Using the reporter cell line, tens of thousands to hundreds of thousands of compounds are rapidly tested in a miniaturized format (e.g., 384-well plates). plos.orgbiorxiv.orgplos.org Automated systems handle the dispensing of cells and compounds, as well as the reading of the reporter signal, allowing for the efficient identification of initial "hits." researchgate.net
Hit Confirmation and Secondary Assays: Initial hits are then subjected to a series of secondary assays to confirm their activity and rule out false positives. plos.org These validation steps would confirm that a candidate like "this compound" genuinely induces native γ-globin mRNA and protein, and ultimately HbF, in both the screening cell line and, more importantly, in primary human erythroid progenitor cells derived from healthy donors and patients. plos.orgbiorxiv.org
A recent chemogenomic screen of approximately 5,000 compounds identified 10 molecules that could induce HbF in a specialized HUDEP-2 reporter cell line. biorxiv.orgnih.gov This screen successfully validated the workflow by identifying known inducers like pomalidomide (B1683931) and also uncovered novel candidates. biorxiv.orgnih.gov
Molecular Docking and Computational Approaches in Inducer Discovery
Once a hit like "this compound" is identified, or even prior to screening, computational methods play a crucial role. Molecular docking is a key in silico technique used to predict how a small molecule (ligand) might bind to a specific protein target. frontiersin.orgrjptonline.org
This approach is valuable for:
Mechanism of Action Studies: If the protein target of "this compound" is unknown, docking can be used to screen it against a panel of known proteins involved in globin gene regulation (e.g., BCL11A, KDM1, HDACs) to hypothesize its mechanism. frontiersin.org
Lead Optimization: If the target is known, computational chemists can model the interaction between "this compound" and the protein's binding site. This allows for the rational design of new, more potent, and selective derivatives of the initial hit.
Virtual Screening: Before any wet lab work, researchers can computationally screen millions of virtual compounds against the structure of a key target protein. nih.gov This can prioritize a smaller, more manageable number of compounds for subsequent phenotypic screening, saving time and resources. For example, virtual screening has been used to identify potential inhibitors of the enzyme EHMT2, a known repressor of HbF, as a strategy for managing β-thalassemia. nih.gov
For instance, molecular docking studies of vasicinol (B1220315) and vasicine, compounds isolated from Adhatoda vasica, predicted strong binding to the epigenetic regulators HDAC2 and KDM1, suggesting a possible mechanism for their observed HbF-inducing activity. frontiersin.orgresearchgate.net
Identification and Evaluation of Natural Products as HbF Inducers
Nature is a rich source of biologically active compounds, and many have been investigated as potential HbF inducers. nih.govcapes.gov.br A compound like "this compound" could very well originate from a plant extract, fungus, or marine organism. capes.gov.bromicsonline.org
The investigation of natural products involves:
Bioassay-Guided Fractionation: This process starts with a crude natural extract that shows HbF-inducing activity. The extract is then chemically separated into simpler fractions, with each fraction being tested for activity. This process is repeated until a single, pure active compound—the potential "this compound"—is isolated.
Screening of Natural Product Libraries: Curated libraries of purified natural compounds can be screened directly in high-throughput phenotypic assays, just like synthetic chemical libraries. researchgate.net
Many natural compounds have been identified as HbF inducers, although their clinical use can be limited by toxicity. omicsonline.orgrsc.org
| Natural Compound | Source | Reference |
|---|---|---|
| Resveratrol | Grapes, various plant extracts | nih.govomicsonline.org |
| Rapamycin | Streptomyces hygroscopicus (bacterium) | nih.govresearchgate.net |
| Angelicin | Angelica archangelica (plant) | nih.govomicsonline.org |
| Bergapten | Bergamot juice, Aegle marmelos | omicsonline.orgresearchgate.net |
| Cinchonidine (B190817) | Cinchona tree bark | omicsonline.orgrsc.org |
| Vasicinol | Adhatoda vasica (plant) | frontiersin.org |
Exploration of Combined Research Strategies for Enhanced HbF Induction
To maximize the therapeutic effect, a compound like "this compound" would likely be evaluated in combination with other HbF-inducing agents. nih.govresearchgate.net The rationale is that drugs acting through different molecular mechanisms may have synergistic or additive effects, leading to a greater increase in HbF than either drug alone. researchgate.netcelljournal.org
For example, studies have shown:
Pomalidomide and Hydroxyurea: Pomalidomide, a potent HbF inducer, has demonstrated synergistic effects when combined with hydroxyurea, the long-standing standard of care for sickle cell disease. nih.gov
UNC0638 and Pomalidomide/Decitabine: The experimental compound UNC0638 shows a synergistic effect on HbF synthesis when used with either pomalidomide or decitabine. mdpi.com
Simvastatin (B1681759) and Romidepsin (B612169): A combination of simvastatin (a BCL11A inhibitor) and romidepsin (an HDAC inhibitor) was shown to significantly increase γ-globin gene expression compared to either drug used alone. celljournal.org
Any new agent like "this compound" would be tested in preclinical models in combination with existing therapies to identify promising new treatment regimens. nih.govashpublications.org
Integration of Gene Editing Technologies with Pharmacological HbF Induction
A groundbreaking area of research is the combination of pharmacological agents with permanent genetic modifications. mdpi.comfrontiersin.org Gene editing technologies, particularly CRISPR-Cas9, offer a way to permanently reactivate γ-globin expression. frontiersin.orgplos.org Combining this with a drug like "this compound" could provide a powerful, multi-faceted therapeutic approach. frontiersin.orgmdpi.com
The CRISPR-Cas9 system can be programmed to make precise cuts in the DNA, allowing for the disruption of genes or regulatory elements. oamjms.euashpublications.org In the context of HbF induction, CRISPR is primarily used to disable the genetic "switches" that normally turn off γ-globin expression after birth. frontiersin.orgresearchgate.net This can be achieved by targeting key repressor genes or their binding sites on the DNA. frontiersin.orgmdpi.com The combination of a pharmacological inducer with a gene-editing approach could be more effective than either strategy alone, especially if the drug can further boost HbF levels in cells that have been successfully edited. frontiersin.org
B-cell lymphoma/leukemia 11A (BCL11A) is a master repressor of γ-globin expression in adult erythroid cells. oamjms.eu Therefore, it has become a prime target for therapeutic intervention. Gene editing strategies aim to disrupt BCL11A function specifically in red blood cell precursors. nih.govnih.gov
Key approaches include:
Disrupting the BCL11A Gene: While effective, this carries risks if the gene is disrupted in non-erythroid cells where it has other important functions.
Editing the Erythroid-Specific Enhancer: A more refined strategy involves using CRISPR-Cas9 to delete a critical enhancer region within the BCL11A gene that is required for its expression only in erythroid cells. mdpi.comnih.govnih.govnih.gov This approach has shown significant promise in clinical trials, leading to sustained increases in HbF. mdpi.comnih.gov An autologous cell therapy based on this principle, CTX001, has demonstrated the ability to make patients transfusion-independent. mdpi.comfrontiersin.org
The integration of a pharmacological agent like "this compound" could potentially enhance the effects of BCL11A-targeted gene editing, perhaps by acting on a parallel pathway or by further stimulating the now-derepressed γ-globin genes. frontiersin.org
Novel Gene Editing Modalities (e.g., Base-Priming, Base-Editing) in Preclinical Studies
The advent of CRISPR-Cas9 technology has opened new avenues for treating β-hemoglobinopathies by reactivating fetal hemoglobin (HbF). tandfonline.com Beyond conventional Cas9 nuclease approaches that create double-strand breaks (DSBs) repaired by non-homologous end joining (NHEJ), more precise gene-editing modalities like base and prime editing are being explored in preclinical settings. nih.govfrontiersin.org These novel techniques offer the potential to install specific, targeted genetic changes that mimic naturally occurring hereditary persistence of fetal hemoglobin (HPFH) mutations, often with greater efficiency and fewer unintended consequences than DSB-dependent methods. nih.govsynthego.com
Base editors, which consist of a catalytically impaired Cas9 (dCas9) or a nickase Cas9 (nCas9) fused to a nucleobase deaminase, can create precise single-base substitutions without inducing a DSB. nih.gov Preclinical studies using adenine (B156593) base editors (ABEs) have shown remarkable potency in inducing HbF. One leading strategy involves converting an adenine (A) to a guanine (B1146940) (G) at position -175 of the γ-globin promoter (HBG1/2). nih.govsynthego.com This specific edit, −175 A>G, creates a new binding motif for the transcription activator TAL1, leading to robust and uniform HbF expression. nih.gov In studies using CD34+ hematopoietic stem and progenitor cells (HSPCs), homozygous editing to create the −175 A>G mutation resulted in HbF levels of 81 ± 7%, a significant increase compared to 17 ± 11% in unedited control colonies. nih.govsynthego.com This base editing approach demonstrated superior potency and less clonal variability compared to Cas9 nuclease strategies that target the BCL11A binding motif in the γ-globin promoter or the BCL11A erythroid enhancer. nih.gov
Further preclinical research has validated these findings in vivo. When CD34+ HSPCs edited with the −175 A>G modification were transplanted into immunodeficient mice, the resulting red blood cells showed more potent HbF induction than those generated using a Cas9 nuclease approach. nih.govnih.gov Other studies have successfully used base editors to disrupt the +58 BCL11A erythroid enhancer or repressor binding motifs in the γ-globin promoter. nih.gov Inspired by HPFH, researchers have also employed base editors to screen the HBG promoters, identifying novel point mutations, such as those at the –123 and –124 positions, that significantly increase γ-globin expression. elifesciences.org
Prime editing, another advanced gene-editing technology, expands the scope of possible edits beyond base substitutions to include small insertions, deletions, and all 12 possible base-to-base conversions. researchgate.net This "search-and-replace" technology has been used preclinically to directly correct the A·T-to-T·A transversion mutation in the β-globin gene (HBB) that causes sickle cell disease (SCD). In HSPCs from SCD patients, prime editing corrected the sickle allele (HBBS) to the wild-type allele (HBBA) at frequencies of 15%–41%. researchgate.net Erythrocytes derived from these edited HSPCs resisted hypoxia-induced sickling and contained therapeutically relevant levels of adult hemoglobin (HbA). researchgate.net
Table 1: Comparison of Gene Editing Modalities for HbF Induction in Preclinical Studies
| Editing Modality | Target | Key Findings | Model System | Reference(s) |
|---|---|---|---|---|
| Adenine Base Editing (ABE) | γ-globin promoter (-175 A>G) | Creation of a new TAL1 binding site. Homozygous edited colonies expressed 81±7% HbF. More potent and uniform induction than Cas9 nuclease. | CD34+ HSPCs, Mouse Model | nih.gov, synthego.com |
| CRISPR/Cas9 Nuclease | BCL11A erythroid enhancer | Disruption of the enhancer element to suppress BCL11A expression. | CD34+ HSPCs | nih.gov |
| CRISPR/Cas9 Nuclease | γ-globin promoter (BCL11A binding motif) | Disruption of the BCL11A repressor binding site. Edited cells generated >30% pancellular HbF in vivo. | CD34+ HSPCs, Mouse Model | nih.gov |
| Prime Editing (PE) | β-globin gene (HBB) | Direct correction of the SCD mutation (HBBS to HBBA) at frequencies of 15-41%. | SCD Patient HSPCs, Mouse Model | researchgate.net |
| CRISPR Base Editing (ABE/CBE) | γ-globin promoter (-123/-124) | Identification of novel HPFH-like mutations that induce HbF to levels higher than disrupting the BCL11A binding site. | CD34+ HSPCs | elifesciences.org |
Application of Artificial Transcription Factors in Gamma-Globin Derepression
Artificial transcription factors (ATFs) are engineered proteins designed to bind to specific DNA sequences and modulate the expression of target genes. researchgate.net This technology represents a distinct strategy for HbF induction that, instead of permanently altering the genomic sequence, provides an exogenous regulatory protein to activate γ-globin expression. mdpi.com A prominent application of this approach involves designing zinc-finger proteins (ZFPs) that can be targeted to the promoter regions of the γ-globin genes. nih.govdovepress.com
One of the well-studied ATFs is a synthetic zinc-finger transcriptional activator named GG1-VP64. nih.govdovepress.com This molecule was engineered to specifically bind to a sequence in the proximal promoter of the γ-globin gene. nih.gov The ZFP portion (GG1) provides the DNA-binding specificity, while the VP64 domain functions as a potent transcriptional activator. mdpi.comdovepress.com In preclinical studies using primary human adult erythroblasts derived from CD34+ cells, lentiviral-mediated expression of GG1-VP64 led to a significant increase in HbF production, reaching up to 20% of total hemoglobin, without impairing erythroid maturation. nih.gov The binding site for GG1-VP64 on the γ-globin promoter is thought to overlap with a silencing element, suggesting that the ATF may function both by recruiting activator complexes and by displacing repressor proteins. nih.gov
The efficacy of this approach has also been demonstrated in in-vivo animal models. researchgate.net In transgenic mice carrying a human β-globin locus yeast artificial chromosome (β-YAC), the expression of GG1-VP64 resulted in an increase in γ-globin gene expression in peripheral blood. researchgate.net These studies provide proof-of-concept that ATFs can function effectively in a living organism to upregulate a specific gene for therapeutic benefit. researchgate.netmdpi.com
Beyond activating γ-globin directly, another emerging strategy involves using novel therapeutic molecules to degrade natural repressors of γ-globin. Recent research has focused on WIZ, a zinc finger transcription factor identified as a repressor of HbF expression. guidetopharmacology.org A molecular glue degrader, dWIZ-1, has been developed to induce the degradation of the WIZ protein, leading to the reactivation of HbF. guidetopharmacology.org This represents an innovative application of targeted protein degradation to achieve γ-globin derepression. The development of ATFs and related technologies offers a powerful, reversible, and potentially titratable method for HbF induction, complementing gene-editing strategies for the treatment of β-hemoglobinopathies. twistbioscience.comashpublications.org
Table 2: Preclinical Research on Artificial Transcription Factors for HbF Induction
| Artificial Factor | Design/Target | Delivery Method | Key Findings | Model System | Reference(s) |
|---|---|---|---|---|---|
| GG1-VP64 | Zinc-finger protein fused to VP64 activation domain. Targets the proximal γ-globin promoter. | Lentiviral Vector | Induced significant HbF production (up to 20%) in adult erythroblasts without altering erythroid maturation. | Primary Human Adult Erythroblasts (from CD34+ cells) | nih.gov |
| GG1-VP64 | Zinc-finger protein designed to target the -117 region of the Aγ-globin promoter. | Transgene expression | Increased γ-globin gene expression in peripheral blood. | β-YAC Transgenic Mice | researchgate.net |
| dWIZ-1 | Molecular glue degrader targeting the WIZ transcription factor for degradation. | Small Molecule | Induces degradation of WIZ, a repressor of HbF, leading to fetal hemoglobin induction. | Cellular Models | guidetopharmacology.org |
Table of Mentioned Compounds
| Compound/Protein Name | Class/Type |
|---|---|
| 5-azacytidine | Demethylating Agent |
| Adenine base editors (ABEs) | Gene Editing Tool |
| ATF4 | Transcription Factor |
| BCL11A | Transcription Factor (Repressor) |
| Cas9 | Nuclease |
| CHD4 | Chromatin Remodeling Protein |
| COUP-TFII | Transcription Factor |
| Decitabine | Demethylating Agent |
| dWIZ-1 | Molecular Glue Degrader |
| FOP | Protein |
| GATA1 | Transcription Factor |
| GG1-VP64 | Artificial Transcription Factor |
| HRI | Kinase |
| Hydroxyurea | Pharmacological HbF Inducer |
| KLF1 | Transcription Factor |
| LRF | Transcription Factor (Repressor) |
| MYB | Transcription Factor |
| NF-Y | Transcription Factor (Activator) |
| Prime editors (PEs) | Gene Editing Tool |
| Sirolimus | Pharmacological HbF Inducer |
| SOX6 | Transcription Factor (Repressor) |
| TAL1 | Transcription Factor |
| Thalidomide | Pharmacological HbF Inducer |
| TR2/TR4 | Orphan Nuclear Receptors |
| WIZ | Transcription Factor (Repressor) |
| ZBTB7A | Transcription Factor (Repressor) |
Future Directions in Hbf Inducer Research
Elucidation of Undiscovered and Complex Molecular Mechanisms of HbF Inducers
A deeper understanding of the molecular machinery governing the switch from fetal to adult hemoglobin is critical for the rational design of novel HbF inducers. The silencing of the γ-globin gene in adults is a complex process involving a network of transcription factors and epigenetic modifications. researchgate.netnih.gov Key repressors such as B-cell lymphoma/leukemia 11A (BCL11A) and Leukemia/lymphoma-related factor (LRF), also known as ZBTB7A, play a central role in this process. nih.govchop.edu
BCL11A acts as a major silencer of γ-globin by binding to specific sites in the β-globin locus. nih.govresearchgate.net It cooperates with other factors, including SOX6, to maintain the silenced state of the γ-globin genes in adult erythroid cells. nih.gov The physical interaction between BCL11A, SOX6, and GATA1 is crucial for repressing γ-globin transcription. nih.gov Similarly, LRF occupies the fetal γ-globin genes and contributes to their silencing through the recruitment of the Nucleosome Remodeling and Deacetylase (NuRD) complex, independent of BCL11A. nih.govfrontiersin.org
Epigenetic mechanisms are also fundamental to γ-globin gene regulation. nih.gov These processes, which include DNA methylation and histone modifications, alter chromatin structure to either permit or inhibit gene transcription without changing the underlying DNA sequence. frontiersin.orgresearchgate.net For instance, hypermethylation of CpG sites in the γ-globin promoter is associated with its silencing. nih.gov Histone modifications, such as the methylation of lysine (B10760008) 9 on histone 3 (H3K9me2) by enzymes like EHMT1 and EHMT2, create a repressive chromatin environment. nih.gov The NuRD complex, which includes histone deacetylases (HDACs), is recruited by factors like BCL11A and LRF to the γ-globin promoter to facilitate silencing. frontiersin.org
Recent studies have begun to uncover additional layers of this regulatory network. For example, the MBD2-NURD co-repressor complex has been identified as a key player in silencing γ-globin expression in adult erythroid cells. nih.gov Furthermore, transcription factors such as NFIA and NFIX have been identified as novel repressors of the HBG1 and HBG2 genes, adding to the complexity of the γ-globin silencing machinery. chop.edu Future research will need to continue to unravel these intricate connections to identify new therapeutic targets.
| Factor | Role in γ-globin Regulation | Interacting Partners/Complexes |
| BCL11A | Major transcriptional repressor | SOX6, GATA1, NuRD complex |
| LRF (ZBTB7A) | Transcriptional repressor | NuRD complex |
| SOX6 | Co-repressor with BCL11A | BCL11A, GATA1 |
| NuRD complex | Nucleosome remodeling and histone deacetylation | BCL11A, LRF, MBD2 |
| DNA Methylation | Epigenetic silencing of the promoter | DNMT1, DNMT3A |
| Histone Modifiers (e.g., EHMT1/2, LSD1) | Catalyze repressive histone marks | CoREST complex |
| NFIA/NFIX | Transcriptional repressors | |
| TR4 | Transcriptional repressor |
Development of Highly Targeted and Selective HbF Inducers with Improved Efficacy in Preclinical Models
Building on the growing understanding of γ-globin regulation, the development of highly targeted HbF inducers is a major research focus. The goal is to design molecules that can specifically interfere with the key repressors of γ-globin or activate pathways that promote its expression, leading to more effective and potentially less toxic therapies. nih.govashpublications.org
Several molecular targets have been identified for the development of targeted HbF inducers. These include transcription factors like BCL11A, KLF1, MYB, and SOX6, as well as epigenetic modifiers such as HDACs and DNA methyltransferases (DNMTs). nih.govashpublications.org For instance, strategies aimed at reducing the expression or inhibiting the activity of BCL11A are being actively pursued. researchgate.net This can be achieved through small molecules that disrupt its interaction with other proteins or through gene-editing approaches that target its regulatory elements. nih.gov
Preclinical studies have shown promise for a variety of targeted approaches. For example, inhibitors of Lysine-Specific Histone Demethylase 1 (LSD1), a component of the CoREST complex that interacts with BCL11A, have been shown to reactivate γ-globin expression in human cells and animal models. frontiersin.orgmdpi.com Similarly, inhibitors of EHMT1 and EHMT2 have demonstrated the ability to induce HbF expression by altering histone methylation patterns at the γ-globin locus. nih.govmdpi.com
Gene editing technologies, particularly CRISPR-Cas9, are also being explored to permanently reactivate γ-globin expression. nih.gov This can be achieved by disrupting the binding sites of repressors like BCL11A and LRF in the γ-globin promoter or by targeting the erythroid-specific enhancer of the BCL11A gene to reduce its expression. nih.govnih.gov These approaches aim to mimic naturally occurring genetic variations that lead to hereditary persistence of fetal hemoglobin (HPFH). nih.gov
| Compound/Strategy | Target | Mechanism of Action |
| LSD1 Inhibitors (e.g., Tranylcypromine) | Lysine-Specific Histone Demethylase 1 (LSD1) | Inhibition of histone demethylation, leading to a more open chromatin state at the γ-globin locus. |
| EHMT1/2 Inhibitors (e.g., UNC0638) | Euchromatic Histone-lysine N-methyltransferases 1 and 2 | Inhibition of repressive histone methylation (H3K9me2), promoting γ-globin transcription. |
| HDAC Inhibitors (e.g., Butyrate) | Histone Deacetylases (HDACs) | Inhibition of histone deacetylation, leading to a more open chromatin state. |
| DNMT Inhibitors (e.g., 5-azacytidine) | DNA Methyltransferases (DNMTs) | Inhibition of DNA methylation at the γ-globin promoter. |
| CRISPR-Cas9 Gene Editing | BCL11A enhancer, γ-globin promoter repressor binding sites | Permanent disruption of repressor elements to reactivate γ-globin expression. |
| Pomalidomide (B1683931) | Multiple, including downregulation of BCL11A and SOX6 | Transcriptional reprogramming of adult hematopoietic progenitors. |
Optimization and Development of Next-Generation Preclinical Research Models
The successful translation of HbF inducers from the laboratory to the clinic depends on the availability of robust and predictive preclinical models. nih.gov These models are essential for screening potential drug candidates, understanding their mechanisms of action, and evaluating their efficacy before human trials.
A variety of in vitro cellular systems are currently used for the preliminary screening of HbF inducers. researchgate.netfrontiersin.org These include erythroleukemia cell lines like K562 and more physiologically relevant models such as the HUDEP-1 and HUDEP-2 cell lines, which are derived from human umbilical cord blood. researchgate.net Primary erythroid precursor cells isolated from patients with β-hemoglobinopathies provide a more personalized platform to test the efficacy of HbF inducers. researchgate.net To facilitate high-throughput screening, cellular genomic reporter assays have been developed. These systems utilize reporter genes, such as green fluorescent protein (GFP), under the control of the γ-globin promoter to provide a measurable output of gene activation. oup.comnih.gov
Animal models are crucial for in vivo evaluation of HbF inducers. Transgenic mice carrying the human β-globin locus (β-YAC mice) have been instrumental in studying the developmental regulation of globin genes and testing the effects of various compounds on HbF expression. mdpi.com Xenotransplantation models, where human hematopoietic stem and progenitor cells are transplanted into immunodeficient mice, allow for the study of human erythropoiesis and the effects of HbF inducers in a more complex biological system. nih.gov Non-human primate models, such as the rhesus macaque, have also been valuable for preclinical testing of gene therapy approaches. nih.gov
Future efforts in this area will focus on developing even more sophisticated models that better recapitulate the human disease. This includes the use of induced pluripotent stem cells (iPSCs) derived from patients, which can be differentiated into erythroid cells to study disease mechanisms and test novel therapies in a patient-specific manner. nih.gov Additionally, advancements in gene-editing technologies can be used to create more accurate animal models of sickle cell disease and β-thalassemia.
Application of Multi-Omics and Systems Biology Approaches in HbF Inducer Discovery
The complexity of γ-globin gene regulation necessitates a holistic approach to understanding the network of factors involved. Multi-omics and systems biology approaches, which involve the large-scale analysis of various biological molecules (e.g., genes, proteins, metabolites), are becoming increasingly important in the discovery of novel HbF inducers. eur.nl
Genomic approaches, such as genome-wide association studies (GWAS), have been instrumental in identifying genetic loci outside of the β-globin cluster that are associated with HbF levels. nih.gov These studies have pointed to key regulators like BCL11A and the HBS1L-MYB intergenic region. tums.ac.irscispace.com High-resolution chromatin immunoprecipitation (ChIP) coupled with sequencing (ChIP-seq) has been used to map the binding sites of transcription factors like BCL11A across the genome, providing insights into its direct regulatory targets. nih.gov
CRISPR-Cas9-based genome-wide screening is a powerful tool for identifying new genes and pathways involved in γ-globin silencing. nih.govnih.gov By systematically knocking out genes in erythroid cells, researchers can identify those that, when absent, lead to an increase in γ-globin expression. This approach has the potential to uncover previously unknown repressors of HbF.
Integrating data from different "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—can provide a more comprehensive picture of the cellular response to HbF inducers. For example, analyzing changes in gene expression, protein levels, and metabolic pathways in response to a particular compound can help to elucidate its mechanism of action and identify potential biomarkers of response. Systems biology modeling can then be used to integrate these diverse datasets and predict how perturbations in the network will affect γ-globin expression.
Exploration of Novel Biological Pathways for Gamma-Globin Reactivation and HbF Inducer Development
While significant progress has been made in understanding the role of key repressors like BCL11A and LRF, the exploration of novel biological pathways for γ-globin reactivation remains a critical area of research. Identifying new targets and mechanisms will broaden the therapeutic landscape and may offer alternative or complementary strategies for HbF induction.
Several novel pathways and targets are currently under investigation. The MBD2-NURD complex, as mentioned earlier, represents a promising new target for therapeutic intervention. nih.gov Pharmacological agents that can disrupt the interaction between MBD2 and the NuRD complex could lead to the reactivation of γ-globin expression. nih.gov
Other epigenetic regulators are also being explored. The protein arginine methyltransferases PRMT1 and PRMT5 have been implicated in γ-globin repression, making them potential targets for small molecule inhibitors. frontiersin.org The heme-regulated inhibitor (HRI) has also been identified as a repressor of γ-globin, and its disruption through CRISPR-Cas9 has been shown to activate fetal globin expression. nih.gov
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie HbF inducer-1’s ability to reactivate fetal hemoglobin (HbF) expression?
- Methodological Answer : Researchers typically employ in vitro erythroid differentiation assays using primary human CD34+ hematopoietic stem cells to assess HbF induction. Techniques like qRT-PCR quantify γ-globin mRNA levels, while Western blotting or flow cytometry (e.g., using anti-HbF antibodies) measure protein expression . Chromatin immunoprecipitation (ChIP) can identify epigenetic modifications (e.g., histone acetylation or DNA demethylation) at the γ-globin promoter, which are critical for HbF reactivation .
Q. What standard preclinical models are used to validate this compound’s efficacy?
- Methodological Answer : Transgenic mouse models (e.g., Berkeley SCD mice) and humanized erythroid systems (e.g., HUDEP-2 cells) are common. Dose-response studies in these models include metrics like HbF% (via HPLC), F-cell counts, and correlation with hematological parameters (e.g., red cell distribution width). For mechanistic validation, CRISPR/Cas9 knockout of candidate targets (e.g., BCL11A) can confirm pathway specificity .
Q. How are cytotoxicity and off-target effects of this compound assessed in vitro?
- Methodological Answer : Cell viability assays (MTT or Annexin V/PI staining) are performed alongside erythroid differentiation assays. Transcriptomic profiling (RNA-seq) and pathway enrichment analysis (e.g., KEGG, GO) identify unintended gene expression changes. Comparative studies with known HbF inducers (e.g., hydroxyurea or decitabine) help contextualize safety profiles .
Advanced Research Questions
Q. How can researchers resolve discrepancies between HbF mRNA and protein expression levels in clinical trials?
- Methodological Answer : In a Phase I study, HbF mRNA increased in 88% of blood samples, but protein levels remained unchanged by electrophoresis. This discrepancy may arise from methodological sensitivity differences (e.g., qRT-PCR vs. Western blot). To address this, researchers recommend complementary techniques like mass spectrometry or single-cell RNA-seq to quantify HbF at higher resolution . Additionally, longitudinal sampling and standardized protocols for sample processing are critical .
Q. What genetic modifiers influence interpatient variability in this compound response?
- Methodological Answer : Genome-wide association studies (GWAS) have identified SNPs in BCL11A and HBE loci that correlate with baseline HbF and drug-induced increments. For example, a BCL11A SNP (rs11886868) was associated with a hydroxyurea-induced HbF increase (p=0.004). Haplotype analysis and CRISPR-edited isogenic cell lines can validate these modifiers. Adjusting for baseline HbF% in statistical models (e.g., ANCOVA) is essential to isolate drug-specific effects .
Q. What strategies optimize combination therapy with this compound and other epigenetic modulators?
- Methodological Answer : Synergy studies using factorial design experiments (e.g., decitabine + this compound) assess additive or synergistic effects on γ-globin expression. Pharmacodynamic endpoints (e.g., DNA methylation at γ-globin promoters) and pharmacokinetic compatibility (e.g., CYP450 interactions) must be evaluated. Preclinical testing in sickle cell disease (SCD) models with organ-specific endpoints (e.g., renal function) is advised, as seen in decitabine/doxorubicin trials .
Q. How are biomarkers like MAGE-1 and HbF validated for monitoring demethylation efficacy in clinical trials?
- Methodological Answer : MAGE-1 (DNA methylation) and HbF (RNA/protein) are co-monitored in peripheral blood and bone marrow. Correlation analyses with global methylation (e.g., LINE-1 pyrosequencing) confirm specificity. In a Phase I trial, MAGE-1 demethylation in blood cells showed predictive value for tumor response, though HbF protein discordance highlights the need for multi-omics validation (e.g., bisulfite sequencing + proteomics) .
Methodological Considerations for Data Interpretation
Q. What statistical approaches address confounding factors in this compound trial data?
- Methodological Answer : Mixed-effects models account for repeated measures (e.g., HbF% over time), while propensity score matching adjusts for covariates like age or baseline HbF. For small cohorts, bootstrapping or permutation tests improve robustness. Inconsistent results (e.g., BCL11A SNP associations losing significance after adjustment) necessitate sensitivity analyses and replication in independent cohorts .
Q. How should researchers design studies to distinguish this compound’s effects from endogenous HbF variability?
- Methodological Answer : Controlled crossover trials with washout periods minimize confounding. Placebo arms and blinding are critical, as HbF fluctuates naturally in SCD. Stratification by genetic modifiers (e.g., BCL11A haplotypes) enhances subgroup analysis. Longitudinal HbF measurement (e.g., monthly HPLC) with >6-month follow-up captures sustained effects .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
